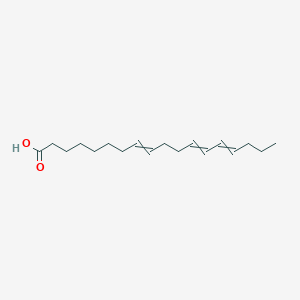![molecular formula C35H35NP2 B14244878 2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine CAS No. 501663-96-3](/img/structure/B14244878.png)
2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine: is an organic compound known for its excellent coordination properties and catalytic activity. It is a colorless to pale yellow crystalline substance and serves as a ligand in coordination chemistry. This compound is particularly valued for its ability to form stable complexes with transition metals, making it widely used in organic synthesis, catalytic reactions, and materials science .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine typically begins with 2,6-dichloropyridine and bis(2-methylphenyl)phosphine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The product is purified through crystallization or solvent evaporation techniques to obtain a pure compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix and heat the starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Utilizing industrial-scale purification methods such as distillation and recrystallization to ensure high purity.
化学反応の分析
Types of Reactions:
Oxidation: 2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where one of the phosphanyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine ligands.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Coordination Chemistry: Forms stable complexes with metals, useful in various synthetic applications.
Biology:
Biochemical Studies: Employed in studies involving metal-ligand interactions and enzyme mimetics.
Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to form stable complexes with biologically relevant metals.
Industry:
作用機序
The mechanism by which 2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine exerts its effects involves its ability to coordinate with metal centers. The compound acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. The molecular targets include various transition metals, and the pathways involved are primarily related to coordination and electron transfer processes .
類似化合物との比較
2,6-Bis(diphenylphosphino)pyridine: Similar in structure but with diphenylphosphino groups instead of bis(2-methylphenyl)phosphanyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with a different backbone structure.
2,6-Bis(2-benzimidazolyl)pyridine: Contains benzimidazolyl groups instead of phosphanyl groups.
Uniqueness:
Steric and Electronic Properties: The presence of bis(2-methylphenyl)phosphanyl groups provides unique steric and electronic properties, making it distinct from other similar compounds.
Coordination Ability: Its ability to form stable complexes with a wide range of metals sets it apart from other ligands.
特性
CAS番号 |
501663-96-3 |
|---|---|
分子式 |
C35H35NP2 |
分子量 |
531.6 g/mol |
IUPAC名 |
[6-[bis(2-methylphenyl)phosphanylmethyl]pyridin-2-yl]methyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C35H35NP2/c1-26-14-5-9-20-32(26)37(33-21-10-6-15-27(33)2)24-30-18-13-19-31(36-30)25-38(34-22-11-7-16-28(34)3)35-23-12-8-17-29(35)4/h5-23H,24-25H2,1-4H3 |
InChIキー |
GOBOGCFNDRWGHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
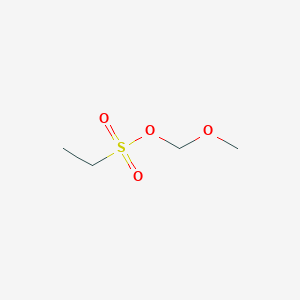
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
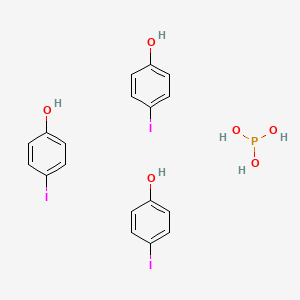
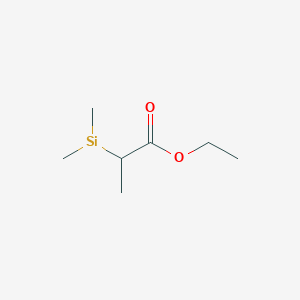
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
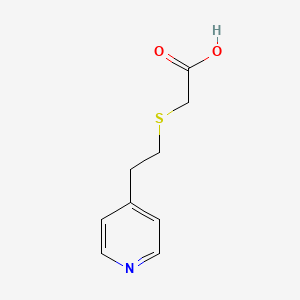
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)

![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
